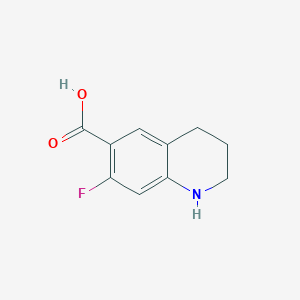

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h4-5,12H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNJQCDUYGIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoline ring to a more oxidized form, such as quinoline.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Scientific Research Applications of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated quinoline derivative featuring a carboxylic acid functional group. This compound is employed across various scientific disciplines due to its unique chemical properties. Specifically, the presence of a fluorine atom can enhance the stability and reactivity of resulting compounds in synthesis.

Chemistry

In chemistry, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid serves as a building block in the synthesis of more complex molecules.

Reactions

- Oxidation Oxidation reactions can form derivatives with higher oxidation states. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride () and sodium borohydride () are often used.

- Substitution Substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Biology

In biological research, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is utilized as a probe for studying enzyme interactions and metabolic pathways. Its fluorescence properties make it useful for imaging and tracking biological processes. It has been used in complex with PYCR1 oxidoreductase .

Medicine

The compound shows potential in drug discovery and development. Its structural similarity to bioactive quinolines makes it a candidate for synthesizing new pharmaceuticals, particularly for treating infectious diseases and cancer.

Industry

In the chemical industry, 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid acts as an intermediate in producing dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar in structure but with an oxo group at the 2nd position.

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a chlorine atom and a cyclopropyl group.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position significantly influences its reactivity and interaction with biological targets.

Biological Activity

7-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 209.17 g/mol

- CAS Number : 923120-55-2

- PubChem CID : 16227617

Antimicrobial Activity

Research indicates that compounds in the tetrahydroquinoline class exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Studies have shown that related tetrahydroquinolines possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus and E. coli, indicating strong antibacterial potential .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1 | Staphylococcus aureus |

| 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | 4.1 | E. coli |

Anticancer Potential

The compound's structure is similar to other known anticancer agents:

- Cytotoxicity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in malignant cells, with IC values ranging from 0.08 to 0.42 µM against various cancer cell lines such as MDA-MB-231 and HeLa .

| Cell Line | IC (µM) |

|---|---|

| SMMC-7721 (liver cancer) | 0.08 ± 0.01 |

| MDA-MB-231 (breast cancer) | 0.19 ± 0.04 |

| HeLa (cervical cancer) | 0.23 ± 0.05 |

Neuroprotective Effects

Emerging evidence suggests neuroprotective potential:

- Nerve Damage Reduction : Compounds with similar structures have been evaluated for their ability to minimize ischemic nerve damage following strokes or heart attacks, suggesting a role in neuroprotection .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways relevant to its antimicrobial and anticancer activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Cyclization Reactions : Forming the tetrahydroquinoline core from appropriate precursors.

- Substitution Reactions : Incorporating fluorine and carboxylic acid functional groups through electrophilic aromatic substitutions or nucleophilic additions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study demonstrated that derivatives of tetrahydroquinolines exhibited significant antibacterial activity with an ED against E. coli ranging from 50 to 160 mg/kg in vivo .

- Another investigation highlighted the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines, revealing promising results for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or modification of tetrahydroquinoline scaffolds. For example, direct amination strategies using halo-substituted intermediates under reflux conditions (e.g., Keplerate catalyst in water yields 97% ). Green chemistry approaches, such as solvent-free or aqueous-phase reactions, minimize environmental impact while maintaining efficiency . Optimization of pH, temperature, and catalysts (e.g., triethyl orthoformate in acetic anhydride) is critical for regioselective fluorination and carboxylation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for confirming fluorine and carboxylic acid positioning (e.g., -NMR for fluorine environment analysis) .

- X-ray crystallography to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in related tetrahydroquinoline derivatives .

- High-resolution mass spectrometry (HRMS) and HPLC for purity assessment (>97% purity standards recommended) .

Q. What biological activities are associated with 7-fluoro-tetrahydroquinoline-6-carboxylic acid derivatives?

- Methodological Answer : Structural analogs exhibit antibacterial activity, particularly when substituted at position 6. For instance, 7-substituted fluoroquinolones show broad-spectrum activity against Gram-negative bacteria due to enhanced DNA gyrase inhibition . Bioactivity assays (e.g., MIC determinations) should be conducted under standardized CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 7-fluoro-tetrahydroquinoline-6-carboxylic acid for enhanced pharmacological properties?

- Methodological Answer :

- Position 7 Modifications : Introducing polar groups (e.g., piperazinyl) improves water solubility and bioavailability, as seen in fluoroquinolone derivatives .

- Methyl/Ethyl Substituents : Methyl at position 1 increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .

- Carboxylic Acid Esterification : Ethyl esters (e.g., ethyl 6-fluoro-2-oxo-tetrahydroquinoline-3-carboxylate) improve oral absorption but require in vivo hydrolysis for activation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, bacterial strain variability). To address this:

- Standardize assay protocols (e.g., fixed inoculum size, consistent media) .

- Use isogenic mutant strains to isolate target-specific effects (e.g., DNA gyrase vs. topoisomerase IV inhibition) .

- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. MIC for efficacy) .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer :

- Solvent Selection : Replace DMF/THF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalyst Design : Immobilized enzymes or heterogeneous catalysts (e.g., Keplerate-type polyoxometalates) enable recyclability and reduce waste .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, achieving >90% yield with <5% side products in scaled reactions .

Q. What advanced analytical techniques are critical for studying degradation pathways and stability?

- Methodological Answer :

- LC-MS/MS identifies degradation products under stress conditions (e.g., heat, UV exposure) .

- Solid-state NMR monitors crystallinity changes during storage, which impact solubility and bioavailability .

- Accelerated Stability Testing (40°C/75% RH for 6 months) predicts shelf life, with degradation kinetics modeled using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.